N-(3-bromophenyl)-4-(propan-2-yl)benzamide
Description
N-(3-bromophenyl)-4-(propan-2-yl)benzamide is an organic compound with the molecular formula C16H16BrNO It is characterized by the presence of a bromine atom attached to a phenyl ring and an isopropyl group attached to another phenyl ring, which is further connected to a benzamide group
Properties
IUPAC Name |
N-(3-bromophenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)12-6-8-13(9-7-12)16(19)18-15-5-3-4-14(17)10-15/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNMLSSWVPGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(propan-2-yl)benzamide typically involves the reaction of 3-bromophenylamine with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Substitution: Formation of N-(3-azidophenyl)-4-(propan-2-yl)benzamide or N-(3-thiophenyl)-4-(propan-2-yl)benzamide.
Oxidation: Formation of 4-(propan-2-yl)benzoyl-3-bromophenyl ketone or 4-(propan-2-yl)benzoyl-3-bromophenyl carboxylic acid.
Reduction: Formation of N-(3-bromophenyl)-4-(propan-2-yl)benzylamine.
Scientific Research Applications
N-(3-bromophenyl)-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target, leading to the desired biological effect. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
N-(3-bromophenyl)-4-(propan-2-yl)benzamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N-(3-bromophenyl)-4-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group, which may affect its steric and electronic properties.
N-(3-bromophenyl)-4-(propan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
